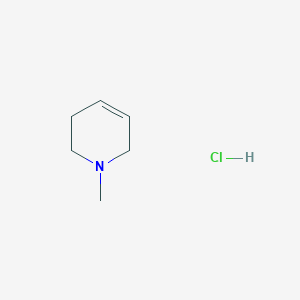

1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride

Description

1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride (CAS 73107-26-3) is a heterocyclic organic compound with the molecular formula C₆H₁₂ClN and a molecular weight of 133.62 g/mol . It is classified as a tetrahydropyridine derivative, characterized by a partially unsaturated six-membered ring containing one nitrogen atom. Key physical properties include a melting point of 200–202°C and stability under dry, room-temperature storage conditions . This compound is primarily utilized as a building block in organic synthesis, particularly for pharmaceuticals and agrochemicals, owing to its reactive tetrahydropyridine core .

Propriétés

IUPAC Name |

1-methyl-3,6-dihydro-2H-pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.ClH/c1-7-5-3-2-4-6-7;/h2-3H,4-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQEGQFSNKIAVIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC=CC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369203 | |

| Record name | 1-Methyl-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73107-26-3 | |

| Record name | 1-Methyl-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Direct Hydrochloride Salt Formation

- Starting Material: 1-Methyl-1,2,3,6-tetrahydropyridine (free base)

- Reagent: Hydrochloric acid (HCl), typically aqueous or anhydrous

- Conditions: The free base is dissolved in an appropriate solvent (e.g., ethanol or water), and hydrochloric acid is added slowly under stirring at controlled temperature (room temperature to slightly elevated temperatures).

- Outcome: Formation of the hydrochloride salt, which precipitates or remains in solution depending on solvent and concentration.

- Purification: The salt is isolated by filtration or extraction, followed by recrystallization from solvents such as ethanol or isopropyl ether to enhance purity.

Multi-Step Synthesis via Halogenation and Base Treatment

A more complex synthetic approach involves:

- Step 1: Halogenation of a precursor compound (e.g., 1-methyl-1,2,3,6-tetrahydropyridine derivative) using electrophilic halogenating agents.

- Step 2: Halohydroxylation to introduce hydroxyl groups.

- Step 3: Treatment with a base to induce cyclization or elimination, forming the tetrahydropyridine ring system.

- Step 4: Salt formation with hydrochloric acid to yield the hydrochloride salt.

This method allows for stereochemical control and the preparation of specific isomers, which is important for biological activity studies.

Industrial Production Considerations

- Reactor Type: Batch reactors or continuous flow reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

- Temperature Control: Typically maintained between 20 °C and 70 °C depending on the step to optimize yield and minimize side reactions.

- Purification: Recrystallization and washing steps are employed to remove impurities and obtain the product with high purity.

- Quality Control: Analytical techniques such as HPLC and NMR are used to confirm purity and structural integrity.

Detailed Research Findings and Data

| Parameter | Typical Conditions/Values | Notes |

|---|---|---|

| Starting Material | 1-Methyl-1,2,3,6-tetrahydropyridine (free base) | Purity > 98% preferred |

| Hydrochloric Acid Concentration | 1-2 N aqueous HCl | Added slowly under stirring |

| Reaction Temperature | 20–25 °C (room temperature) | Avoid overheating to prevent decomposition |

| Reaction Time | 1–4 hours | Monitored by TLC or HPLC |

| Solvent | Ethanol, water, or isopropyl ether | Solvent choice affects crystallization |

| Yield | 70–90% | Dependent on purity of starting materials |

| Purification Method | Recrystallization from ethanol/isopropyl ether | Enhances purity and removes residual acid |

| Melting Point of Product | 200–202 °C (literature) | Confirms identity and purity |

Analytical and Purity Assessment

- Chromatographic Analysis: Reverse-phase HPLC with C18 columns and UV detection at 220 nm is standard for purity assessment.

- Impurity Profiling: Critical impurities such as related tetrahydropyridine derivatives are monitored and limited to trace levels (<0.0001%) due to neurotoxicity concerns.

- Spectroscopic Confirmation: NMR and IR spectroscopy confirm the structure and salt formation.

Summary of Preparation Method

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Dissolution of free base | 1-Methyl-1,2,3,6-tetrahydropyridine in ethanol or water | Ready for acid addition |

| 2 | Acidification | Addition of aqueous HCl (1-2 N) at 20–25 °C | Formation of hydrochloride salt |

| 3 | Stirring and reaction monitoring | 1–4 hours, monitored by TLC/HPLC | Completion of salt formation |

| 4 | Isolation and purification | Filtration, washing, recrystallization | Pure 1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride |

Additional Notes

- The compound is sensitive to oxidation; therefore, inert atmosphere conditions (e.g., nitrogen) may be used during synthesis and storage.

- The hydrochloride salt form improves solubility and stability compared to the free base.

- Alternative synthetic routes involving halogenation and stereoselective steps are available for derivatives or enantiomerically enriched forms but are more complex.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the compound back to its tetrahydropyridine form.

Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include monoamine oxidase B (MAO-B) in biological systems.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Various nucleophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products:

Oxidation: The major product is 1-methyl-4-phenylpyridinium (MPP+).

Reduction: The reduced form is 1-methyl-1,2,3,6-tetrahydropyridine.

Substitution: Products vary depending on the nucleophile used.

Applications De Recherche Scientifique

1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride is extensively used in scientific research, particularly in the following areas:

Neurological Research: It is used to create animal models of Parkinson’s disease, allowing researchers to study the disease’s progression and potential treatments.

Toxicology Studies: The compound’s neurotoxic properties make it valuable for studying the mechanisms of neurodegeneration and the effects of neurotoxins.

Pharmacology: Researchers use it to test the efficacy of neuroprotective agents and potential drugs for treating Parkinson’s disease.

Mécanisme D'action

The primary mechanism of action of 1-methyl-1,2,3,6-tetrahydropyridine hydrochloride involves its conversion to 1-methyl-4-phenylpyridinium (MPP+) by the enzyme monoamine oxidase B (MAO-B) in the brain. MPP+ selectively targets and destroys dopaminergic neurons in the substantia nigra, leading to Parkinson’s disease-like symptoms . This neurotoxic effect is mediated through the inhibition of mitochondrial complex I, resulting in oxidative stress and neuronal cell death .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparisons with Analogous Compounds

Core Structural Differences

The compound is compared below with structurally related tetrahydropyridine derivatives:

Key Observations :

- The methyl group at the N1 position in the target compound distinguishes it from the non-methylated analog (CAS 18513-79-6), enhancing steric bulk and altering electronic properties .

- Substitution at the C4 position (e.g., methylphenyl or fluorophenyl groups) significantly impacts biological activity. For example, 1-methyl-4-phenyl derivatives (e.g., MPTP) are neurotoxic, whereas the unsubstituted compound lacks this effect .

Pharmacological and Toxicological Profiles

Neurotoxicity Mechanisms

- MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine) : A well-studied neurotoxin that induces Parkinsonism by metabolizing to MPP⁺, which inhibits mitochondrial complex I and selectively destroys dopaminergic neurons .

- 1-Methyl-1,2,3,6-tetrahydropyridine HCl : Lacks the phenyl group critical for MPTP’s neurotoxicity, suggesting negligible dopaminergic toxicity. This structural simplicity makes it safer for use in synthetic applications .

Mitochondrial Effects

- Rotenone (a mitochondrial complex I inhibitor) and MPTP both induce Parkinsonian pathology, but MPTP causes more pronounced dopaminergic neuron loss and neuroinflammation .

- The target compound’s lack of aromatic substituents likely prevents mitochondrial dysfunction, distinguishing it from MPTP and rotenone .

Activité Biologique

1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride, commonly referred to as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), is a compound that has garnered significant attention in neuropharmacology due to its neurotoxic properties. Initially identified as a contaminant in synthetic heroin, MPTP is known for its ability to induce parkinsonian symptoms in humans and animal models by selectively damaging dopaminergic neurons in the substantia nigra.

MPTP is metabolized in the brain by the enzyme monoamine oxidase B (MAO-B) to form 1-methyl-4-phenylpyridinium ion (MPP+), which is the active neurotoxin responsible for its deleterious effects on dopaminergic neurons. The mechanism involves:

- Oxidative Stress : MPP+ interferes with mitochondrial function by inhibiting complex I of the electron transport chain, leading to increased production of reactive oxygen species (ROS) and subsequent neuronal death .

- Neuroinflammation : The presence of MPP+ triggers inflammatory responses in glial cells, exacerbating neuronal damage through cytokine release and further oxidative stress .

Neurotoxicity

MPTP's neurotoxic effects have been extensively studied using various animal models, particularly mice and non-human primates. Research indicates that:

- Dopaminergic Cell Loss : MPTP administration results in a significant loss of dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease (PD) .

- Strain Variability : Different mouse strains exhibit varying degrees of susceptibility to MPTP-induced toxicity. For instance, C57BL/6J mice show pronounced dopaminergic cell loss compared to other strains .

Case Studies

Several case studies highlight the clinical implications of MPTP exposure:

- Frozen Addicts Incident : In the early 1980s, several individuals developed parkinsonian symptoms after using contaminated synthetic heroin. This incident led to the identification of MPTP as a neurotoxin and spurred research into its mechanisms and potential treatments for PD .

- Neuroprotective Strategies : Studies have explored neuroprotective agents that can mitigate the effects of MPTP. For example, monoamine oxidase inhibitors (MAOIs) have been shown to reduce MPTP's conversion to MPP+, thereby protecting dopaminergic neurons from damage .

Pharmacokinetics

The pharmacokinetic profile of MPTP has been characterized in various studies:

| Parameter | Value |

|---|---|

| Plasma half-life | ~0.23 h |

| Brain uptake ratio | 1.10 |

| Volume of distribution | 1.65 L/kg |

| Bioavailability (oral) | 9% |

These parameters indicate that while MPTP rapidly distributes into the brain, its short half-life necessitates consideration for dosing regimens in experimental settings .

Q & A

Basic Research Questions

Q. What are the critical considerations for handling and storing 1-methyl-1,2,3,6-tetrahydropyridine hydrochloride in laboratory settings?

- Answer : The compound should be stored in airtight containers under inert gas (e.g., nitrogen or argon) to prevent oxidation and moisture absorption. Analytical standards recommend storage at room temperature (20–25°C) in desiccated conditions . For experimental use, solutions should be prepared in anhydrous solvents (e.g., ethanol or acetonitrile) to avoid hydrolysis. Stability studies suggest periodic purity checks via HPLC to monitor degradation, particularly for long-term storage .

Q. How is purity assessed for this compound, and what thresholds are considered acceptable in pharmacological studies?

- Answer : Purity is typically evaluated using:

- HPLC with UV detection (λ = 220–280 nm) to quantify main peaks and impurities. Acceptable purity thresholds for in vivo studies are >97% (w/w) .

- Heavy metal analysis via ICP-MS or colorimetric assays (e.g., sulfated ash tests), with limits ≤10 ppm for Pb, Hg, and Cd .

- Karl Fischer titration to ensure water content <0.5% (w/w) for hygroscopic batches .

Q. What are the primary applications of this compound in basic neuroscience research?

- Answer : The compound is a precursor to neurotoxic metabolites (e.g., MPP+) used to induce dopaminergic neuron degeneration in Parkinson’s disease models. Key applications include:

- In vitro neuronal cultures: Dose-dependent cytotoxicity assays (1–100 μM) to study mitochondrial dysfunction via ATP depletion and ROS generation .

- In vivo rodent models: Systemic administration (10–30 mg/kg, i.p.) to replicate motor deficits and nigrostriatal pathway damage .

Advanced Research Questions

Q. How can researchers detect and quantify trace impurities like 4-(4-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine (FMTP) in pharmaceutical-grade batches?

- Answer : FMTP, a neurotoxic byproduct, is quantified using:

- LC-MS/MS : A validated method with a C18 column (2.6 μm, 100 Å), mobile phase (0.1% formic acid in acetonitrile/water), and MRM transitions (m/z 220 → 154 for FMTP). Limit of quantification (LOQ) is 0.1 ppm .

- Method validation : Parameters include linearity (R² > 0.99), precision (%RSD < 5%), and recovery (95–105%) across three concentration levels .

Q. What experimental designs are optimal for studying the compound’s neurotoxicity mechanisms in differentiated SH-SY5Y cells?

- Answer :

- Dose-response curves : Use 24-hour exposure to 1–100 μM, with MTT or LDH assays to determine IC₅₀ values. Include controls with antioxidants (e.g., N-acetylcysteine) to assess ROS involvement .

- Mitochondrial assays : Measure JC-1 dye aggregation (ΔΨm collapse) and ATP levels via luminescence. Combine with siRNA knockdown of Bax/Bak to validate apoptotic pathways .

- Metabolite profiling : LC-MS analysis of intracellular MPP+ levels post-exposure to correlate with tyrosine hydroxylase (TH) depletion .

Q. How are synthetic impurities like 1-methyl-4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine characterized during API (Active Pharmaceutical Ingredient) synthesis?

- Answer :

- Synthesis : Impurities arise from incomplete hydrogenation or Friedel-Crafts alkylation. Isolation is achieved via preparative HPLC (C8 column, isocratic elution with 30% acetonitrile) .

- Characterization : NMR (¹H/¹³C) and high-resolution MS (HRMS) confirm structure. For example, HRMS (ESI+) m/z calculated for C₁₂H₁₅FN⁺: 200.1184; observed: 200.1182 .

Q. What strategies mitigate batch variability in preclinical studies using this compound?

- Answer :

- Quality control : Implement orthogonal analytical methods (HPLC, GC-MS) for purity and enantiomeric excess (if applicable).

- Stability studies : Accelerated degradation tests (40°C/75% RH for 6 months) to establish shelf-life and storage guidelines .

- In-house validation : Cross-validate batches with third-party reference standards (e.g., USP Paroxetine Related Compound E) to ensure consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.